molecular formula C12H16O2 B12082446 [3-(Cyclobutylmethoxy)phenyl]methanol

[3-(Cyclobutylmethoxy)phenyl]methanol

Cat. No.: B12082446
M. Wt: 192.25 g/mol
InChI Key: PBUFVAJVEKXLHJ-UHFFFAOYSA-N
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Description

[3-(Cyclobutylmethoxy)phenyl]methanol is an organic compound with the molecular formula C({12})H({16})O(_{2}) It features a phenyl ring substituted with a cyclobutylmethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclobutylmethoxy)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and cyclobutylmethanol.

    Etherification Reaction: The phenol undergoes an etherification reaction with cyclobutylmethanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) to form this compound.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form cyclobutylmethoxyphenylmethane using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: It can participate in nucleophilic substitution reactions where the methanol group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.

    Substitution: Halides like HCl or HBr, amines like NH(_3) or primary amines.

Major Products:

    Oxidation: Cyclobutylmethoxybenzaldehyde, cyclobutylmethoxybenzoic acid.

    Reduction: Cyclobutylmethoxyphenylmethane.

    Substitution: Cyclobutylmethoxyphenyl halides, cyclobutylmethoxyphenylamines.

Chemistry:

    Intermediate in Synthesis: this compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to study the effects of substituents on reaction mechanisms.

Biology:

    Biochemical Studies: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [3-(Cyclobutylmethoxy)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylmethoxy group can enhance binding affinity and specificity, while the phenyl ring provides a stable scaffold for interactions. The methanol group can participate in hydrogen bonding, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

  • [3-(Cyclopropylmethoxy)phenyl]methanol
  • [3-(Cyclopentylmethoxy)phenyl]methanol
  • [3-(Cyclohexylmethoxy)phenyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
  • Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the cycloalkyl group.
  • Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique structural properties.

Biological Activity

[3-(Cyclobutylmethoxy)phenyl]methanol is a phenolic compound with notable biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article discusses its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a cyclobutylmethoxy group at the 3-position of the phenyl ring, which contributes to its unique reactivity and biological interactions. Its molecular formula and structural details are essential for understanding its functionality in biological systems.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging.

Compound IC50 (µg/mL) Assay Type
This compoundTBDDPPH Scavenging
Quercetin10.24 ± 1.3DPPH Scavenging
Caffeic Acid12.06 ± 2.01AChE Inhibition

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is vital for treating neurological disorders such as Alzheimer's disease. Studies have shown that certain phenolic compounds can inhibit AChE effectively.

  • Case Study : A study on methanol extracts from L. avicenniae demonstrated that caffeic acid inhibited AChE with an IC50 comparable to Galanthamine, a known AChE inhibitor. This suggests that this compound may share similar properties.

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The presence of hydroxyl groups in phenolic compounds allows them to donate electrons, neutralizing free radicals.
  • Enzyme Inhibition : The structural configuration may enable binding to active sites of enzymes like AChE, preventing substrate interaction.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Amino-3-hydroxybenzoic acidHydroxy group instead of methoxyKnown for sphingosine kinase inhibition
4-Amino-3-butoxybenzoic acidButoxy substituent instead of cyclobutylmethoxyDifferent solubility and reactivity
3-(Cyclobutylmethoxy)benzoic acidLacks amino groupPrimarily for organic synthesis

Research Findings

Recent studies have focused on the extraction methods and their impact on the biological activities of phenolic compounds. For instance, variations in extraction solvents significantly influence the yield and efficacy of bioactive components from plant sources.

  • Study Example : Research on Tribulus terrestris indicated that different extraction methods alter the composition and biological activities of phenolics, emphasizing the importance of extraction techniques in maximizing bioactivity.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[3-(cyclobutylmethoxy)phenyl]methanol

InChI

InChI=1S/C12H16O2/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-7,10,13H,1,3-4,8-9H2

InChI Key

PBUFVAJVEKXLHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)CO

Origin of Product

United States

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